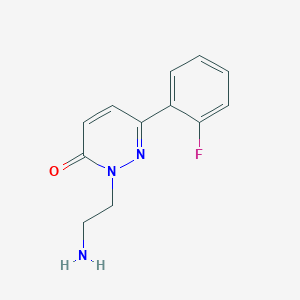
Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH
Descripción general
Descripción
“Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH” is a dipeptide . It is used as a reactant in the synthesis of peptides and proteins . The molecular weight of this compound is 510.59 .
Synthesis Analysis
This pseudoproline dipeptide is an effective and simple tool for overcoming aggregation and enhancing peptide quality in Fmoc SPPS for peptide containing the Ser-Ser dipeptide motif .Molecular Structure Analysis
The molecular formula of “this compound” is C28H34N2O7 . The InChI code for this compound is 1S/C28H34N2O6S/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28Aplicaciones Científicas De Investigación
Enhancing Peptide Solubility and Preventing Aggregation
Pseudo-prolines (psi Pro) are introduced as a strategy to temporarily protect serine, threonine, and cysteine side chains in standard Fmoc/tBu solid-phase peptide synthesis (SPPS). The use of psi Pro dipeptides has demonstrated significant potential in solubilizing peptides that are otherwise sparingly or completely insoluble. This technique is particularly useful in preventing peptide aggregation and beta-sheet formation, facilitating access to large peptides through convergent strategies and chemoselective ligation techniques (Mutter et al., 1995).
Mecanismo De Acción
Target of Action
Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
This compound interacts with its targets through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed during the synthesis process, allowing the amino acid to participate in the formation of peptide bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound’s action can influence the structure and function of the resulting peptides, affecting downstream effects such as protein folding, stability, and activity .
Pharmacokinetics
The compound’s stability, solubility, and reactivity can impact its effectiveness in peptide synthesis .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the peptides it helps synthesize . The compound’s use can lead to the creation of peptides with specific structures and functions, which can have various biological effects depending on the sequence of amino acids in the peptide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as temperature, pH, and the presence of other reagents . Additionally, the choice of solvents can also impact the synthesis process .
Análisis Bioquímico
Biochemical Properties
Fmoc-Ser(tBu)-Cys(Psi(Me,Me)pro)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the synthesis process. The Fmoc group (9-fluorenylmethyloxycarbonyl) serves as a protective group for the amino terminus, while the tBu (tert-butyl) group protects the side chains of serine and cysteine residues . These protective groups are essential for preventing unwanted side reactions during peptide synthesis. The compound also interacts with solid polymeric supports, facilitating the stepwise addition of amino acids to form the desired peptide sequence .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable peptide bonds makes it valuable in studying protein-protein interactions and cellular signaling mechanisms . Additionally, its use in drug delivery systems can impact cellular uptake and distribution of therapeutic agents .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group enhances the compound’s hydrophobicity and aromaticity, promoting self-assembly and interaction with other hydrophobic molecules . This property is particularly useful in the design of bio-inspired materials and drug delivery systems. The compound can also inhibit or activate enzymes by mimicking natural substrates or inhibitors, thereby modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but prolonged exposure to light or moisture can lead to degradation . Long-term studies have shown that the compound maintains its activity and functionality in both in vitro and in vivo experiments, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are important considerations in the design of experiments and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for peptide synthesis . The compound’s protective groups are cleaved by specific enzymes, allowing the release of the active peptide . This process is crucial for the controlled synthesis and modification of peptides in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, enhancing its effectiveness in biochemical applications . The compound’s hydrophobicity also plays a role in its distribution, promoting its association with lipid membranes and other hydrophobic structures .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific organelles or compartments within the cell, where it can exert its biochemical effects . Understanding the subcellular localization of this compound is essential for optimizing its use in research and therapeutic applications.
Propiedades
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6S/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVUPZNTELGQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CS1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492245.png)
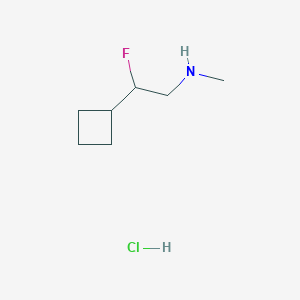
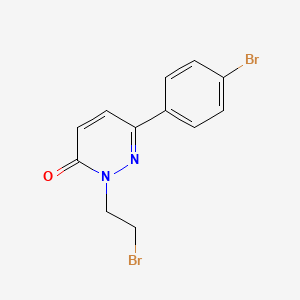

![3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1492254.png)

![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492258.png)
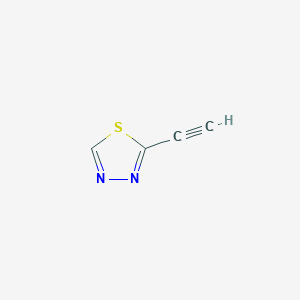
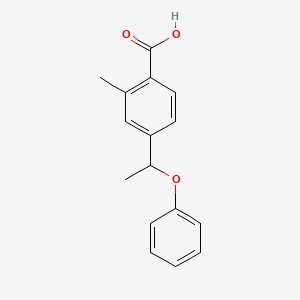
![[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine](/img/structure/B1492261.png)


